3-(Prop-2-yn-1-yl)piperidine-2,6-dione is an organic compound classified as a derivative of piperidine. Its molecular formula is C8H11NO2, and it features a unique structure that includes both an alkyne group and a piperidine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through specific chemical reactions involving piperidine-2,6-dione and prop-2-en-1-yl halides. While the detailed industrial production methods are not extensively documented, they typically involve scaling up laboratory synthesis techniques to enhance yield and purity for commercial use.
3-(Prop-2-yn-1-yl)piperidine-2,6-dione falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure. It is also classified as an amide due to the presence of the carbonyl group adjacent to the nitrogen atom in the piperidine ring.
The synthesis of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione generally involves the following steps:
The use of bases facilitates nucleophilic substitution reactions, which are crucial for forming the alkyne linkage in the final product. Continuous flow reactors and automated synthesis platforms may be utilized in industrial settings to improve efficiency and reproducibility.
The molecular structure of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione can be represented by its canonical SMILES notation: C#CCNC1CCC(=O)NC1=O
. This notation indicates the presence of an alkyne group (C#C) attached to a nitrogen atom within a piperidine ring that also contains two carbonyl groups (C=O).
Property | Value |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 167.18 g/mol |
IUPAC Name | 3-(prop-2-ynylamino)piperidine-2,6-dione |
InChI Key | FCIPDSCDCGGVNE-UHFFFAOYSA-N |
3-(Prop-2-yn-1-yl)piperidine-2,6-dione can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions, allowing for the synthesis of various derivatives that may have distinct biological activities.
The mechanism of action for 3-(Prop-2-yn-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets within biological systems. It may inhibit enzyme activity by binding to active sites or alter receptor function through interactions at binding sites. These interactions can modulate biochemical pathways, making this compound a candidate for further research in enzyme inhibition and protein interactions.
3-(Prop-2-yn-1-yl)piperidine-2,6-dione is typically characterized by its solid state at room temperature and exhibits stability under standard laboratory conditions.
The compound's reactivity is influenced by its functional groups:
3-(Prop-2-yn-1-yl)piperidine-2,6-dione has several scientific applications:
This compound's unique structural features make it valuable for ongoing research aimed at discovering new therapeutic agents or improving existing chemical processes.
The piperidine-2,6-dione core, characterized by a six-membered ring featuring two carbonyl groups at positions 2 and 6, adopts a pseudo-planar conformation that facilitates specific interactions with biological targets. This conformation creates distinct molecular recognition surfaces. The introduction of substituents at the C3 position profoundly modulates the molecule's electronic profile, stereochemistry, and overall topology, thereby dictating its biological interactions and functional outcomes.
Table 1: Key Structural Features and Functional Implications of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione Compared to Related Piperidine-2,6-dione Derivatives
Structural Feature | 3-(Prop-2-yn-1-yl)piperidine-2,6-dione | Classical IMiDs (e.g., Lenalidomide) | Functional Implication of Propargyl Derivative |
---|---|---|---|
Core Piperidine-2,6-dione | Present | Present (Glutarimide) | CRBN binding capability |
C3 Substituent | Prop-2-yn-1-yl (-CH₂C≡CH) | Amino-substituted isoindolinone ring | Distinct molecular recognition profile; Altered CRBN surface engagement |
Terminal Alkyne | Present (-C≡CH) | Absent | Enables bioorthogonal "click" chemistry for modular conjugation |
Inherent Biological Target | Primarily CRBN (modulated) | CRBN (high affinity) | Basis for targeted degradation, but selectivity profile differs from IMiDs |
Primary Application | Synthetic intermediate / PROTAC component | Direct therapeutic agent | Versatile building block for advanced therapeutics and chemical probes |
The journey of piperidine-2,6-dione derivatives in medicine exemplifies the transformation of a molecule with significant toxicity into a cornerstone of targeted therapy, driven by deepening mechanistic understanding and strategic chemical modification.
Table 2: Key Developments in Piperidine-2,6-dione Derivative Drug Discovery Leading to the Propargyl Analogue
Era/Phase | Key Compound(s) | Structural Innovation | Mechanistic Insight/Therapeutic Impact | Contribution to Propargyl Derivative's Role |
---|---|---|---|---|
1950s-1990s | Thalidomide | N-phthalimidoglutarimide | Sedative; Teratogenic (SALL4 degradation); Anti-angiogenic; Anti-inflammatory | Revealed profound biological impact of piperidine-2,6-dione scaffold |
Early 2000s | Lenalidomide, Pomalidomide | Amino-isoindolinone substituent | Improved efficacy/safety in MM/MDS; Immunomodulation | Established core as therapeutic pharmacophore; Defined need for C3 mods |
2010s | CC-885, CC-122 | Urea/heterocyclic solvent-exposed groups | CRBN binding identified; Neomorphic substrate degradation (GSPT1) proven | Demonstrated reprogramming of CRBN specificity via chemical modification |
Late 2010s-Present | CC-90009, TMX-4100, TMX-4116 | Highly optimized solvent-exposed moieties | Development of selective degraders (GSPT1, PDE6D, CK1α) | Validated targeted degradation via optimized glutarimide derivatives |
Present/Future | 3-(Prop-2-yn-1-yl)piperidine-2,6-dione based PROTACs/MGDs | Introduction of terminal alkyne handle | Enables modular conjugation for PROTACs, probes & novel glues; Rapid SAR exploration | Embodies shift to versatile building block for advanced therapeutic modalities |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9